ISOX DUAL
Description
Properties
Molecular Formula |
C31H41N5O3 |
|---|---|
Molecular Weight |
531.69 |
Synonyms |
[3-[4-[2-[5-(Dimethyl-1,2-oxazol-4-yl)-1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl]ethyl]phenoxy]propyl]dimethylamine |
Origin of Product |
United States |
Enhancing Ternary Complex Formation:the Ultimate Goal of a Protac is to Form a Stable and Cooperative Ternary Complex Target Protac E3 Ligase . the Inactivity of the Collapsed Isox Dual Degraders Was Due to Their Inability to Form This Complex.nih.govacs.orgstrategies to Enhance Performance Focus on Designing Molecules That Maximize Favorable Protein Protein Interactions Within the Ternary Complex. Understanding the Kinetics and Stability of This Complex is Crucial for Optimizing Protacs and Can Inform Rational, Structure Based Design to Improve Degradation Efficiency.youtube.com
Development and Mechanistic Studies of Isox Dual Based Targeted Protein Degraders Protacs
Principles of Targeted Protein Degradation and PROTAC Design
Targeted protein degradation (TPD) is a therapeutic strategy that utilizes the cell's own machinery to eliminate specific proteins of interest (POIs). nih.govnih.govlifesensors.comnih.gov A key technology in this field is the use of Proteolysis-Targeting Chimeras (PROTACs). nih.govnih.govnih.govbmglabtech.com PROTACs are heterobifunctional molecules composed of three main components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.govnih.govnih.gov
The mechanism of action involves the PROTAC molecule simultaneously binding to the POI and an E3 ligase, thereby forming a ternary complex. lifesensors.comnih.govbmglabtech.compromega.com This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI, leading to poly-ubiquitination of the target protein. nih.govlifesensors.comnih.gov The poly-ubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged protein. nih.govnih.govnih.gov Unlike traditional inhibitors that require continuous occupancy of a target's active site, PROTACs act catalytically, as they can be recycled to degrade multiple copies of the POI. nih.gov
Rational Design of ISOX-DUAL as a Protein of Interest (POI) Ligand for PROTACs
The small-molecule inhibitor ISOX-DUAL was identified as a suitable starting point for designing PROTACs with dual activity against the bromodomain-containing protein BRD4 and the homologous bromodomains of CBP/EP300. acs.orgnih.govscilit.comchemrxiv.orgacs.orgsynthical.com The rationale was to leverage ISOX-DUAL's existing inhibitory activity to create degraders that could potentially offer a synergistic benefit in reducing levels of oncogenic proteins like c-Myc, which is regulated by both BRD4 and CBP/EP300. acs.org A structure-guided design approach was employed to develop these novel degraders. acs.orgnih.govscilit.comchemrxiv.orgacs.orgsynthical.com
A critical step in PROTAC design is the identification of a suitable attachment point on the POI ligand for the linker, known as an exit vector. This position should be solvent-exposed and should not disrupt the ligand's binding to its target. Analysis of co-crystal structures of a precursor compound, BDOIA383, bound to the first bromodomain of BRD4 (BRD4 BD1) and the CBP bromodomain, revealed two potential solvent-facing vectors for linker attachment. acs.org
These two prospective exit vectors were:
The phenolic ether group: Modification at this position involved dealkylation to reveal a phenol (B47542), providing a reactive handle for linker synthesis. acs.org
The morpholine (B109124) group: This was identified as another potential vector, which was subsequently replaced with a piperazine (B1678402) group to facilitate linker attachment. acs.org
Biochemical assays confirmed that modifications at the phenol ether position did not significantly compromise the biological activity of the parent compound, making it a promising platform for degrader synthesis. acs.org
To induce degradation, the ISOX-DUAL-based PROTACs needed to recruit an E3 ubiquitin ligase. The human genome encodes over 600 E3 ligases, but only a few have been effectively harnessed for PROTAC design. nih.govbiorxiv.org For the development of ISOX-DUAL degraders, ligands for two of the most well-characterized E3 ligases were selected:
Von Hippel-Lindau (VHL): VHL is a commonly recruited E3 ligase in PROTAC development. nih.govnih.gov A panel of candidate degraders was synthesized incorporating VHL-recruiting moieties. acs.orgnih.govscilit.comchemrxiv.orgacs.orgsynthical.com
Cereblon (CRBN): CRBN is another widely used E3 ligase, often recruited using derivatives of thalidomide (B1683933) or pomalidomide. nih.govnih.gov A separate panel of degraders was created using thalidomide as the CRBN-recruiting ligand. acs.orgnih.govscilit.comchemrxiv.orgacs.orgsynthical.com
This dual-ligase approach allowed for a comparative assessment of which E3 ligase would be more effective in mediating the degradation of the target proteins when paired with the ISOX-DUAL scaffold.
Mechanistic Elucidation of PROTAC-Mediated Protein Degradation
Understanding the mechanism by which the designed PROTACs function is essential to validate their design and explain their activity, or lack thereof. This involves investigating the key steps of the degradation pathway: ternary complex formation and subsequent target ubiquitination.
The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a prerequisite for effective protein degradation. bmglabtech.compromega.comnih.gov The investigation into ISOX-DUAL-based degraders revealed a significant divergence in the ability of VHL- and CRBN-recruiting molecules to form this critical complex.
High-resolution X-ray co-crystal structures provided a clear rationale for the inactivity of the CRBN-recruiting degraders. acs.orgnih.govscilit.comchemrxiv.orgacs.orgsynthical.com The structures revealed an unexpected intramolecular interaction where the thalidomide moiety of the PROTAC folded back and was sequestered by binding to the Trp81 residue on the BRD4 bromodomain. acs.orgnih.govscilit.com This "degrader collapse" effectively prevented the thalidomide from being available to bind to CRBN, thus abrogating the formation of a productive ternary complex. acs.orgnih.govscilit.comchemrxiv.orgacs.orgsynthical.com This phenomenon highlights a potential and perhaps under-reported mechanism for PROTAC inactivity. nih.govchemrxiv.org
In contrast, the linker-thalidomide portion of another degrader protruded into the solvent and was not resolved in its crystal structure, suggesting it was flexible and available for potential E3 ligase binding, although this particular compound also showed a drop in CBP binary affinity. acs.org
Table 1: Binding Affinities of Selected ISOX-DUAL-Based Compounds Binding affinity is represented by IC50 (nM), the concentration of the compound required to inhibit 50% of the target's activity. A lower value indicates stronger binding.
| Compound | Target Protein | Binding Affinity (IC50, nM) |
|---|---|---|
| (+)-JQ1 | BRD4 BD1 | 65 |
| ISOX-DUAL | BRD4 BD1 | 1500 |
| Degrader 14 | BRD4 BD1 | 2400 |
| Degrader 34 | BRD4 BD1 | 65 |
To directly assess the ability of the PROTACs to induce the ubiquitination of their targets, in vitro ubiquitination assays were performed. acs.org These cell-free systems remove confounding factors like cell permeability, allowing for a focused analysis of the PROTAC's core mechanistic function. acs.org
The results from these assays were consistent with the findings from the structural studies:
VHL-recruiting degraders (compounds 42-45) demonstrated clear, dose-dependent ubiquitination of BRD4. acs.orgnih.govscilit.comchemrxiv.orgacs.orgsynthical.com This confirmed that these molecules could successfully form a productive ternary complex with VHL and BRD4, leading to the enzymatic transfer of ubiquitin.
CRBN-recruiting degraders , consistent with their inability to form a ternary complex, were unable to induce the ubiquitination or degradation of the target proteins. acs.orgnih.govscilit.comchemrxiv.orgacs.orgsynthical.com
Table 2: Summary of Mechanistic Findings for ISOX-DUAL PROTACs
| E3 Ligase Recruiter | Ternary Complex Formation with BRD4 | BRD4 Ubiquitination (in vitro) | Outcome |
|---|---|---|---|
| VHL | Productive | Yes, dose-dependent | Functional Degradation |
| CRBN (Thalidomide) | Abrogated (due to "Degrader Collapse") | No | Inactive Degrader |
Assessment of Target Protein Reduction in Cellular Models (e.g., HeLa cells)
The evaluation of ISOX-DUAL-based Proteolysis Targeting Chimeras (PROTACs) in cellular models revealed significant challenges, particularly for degraders designed to recruit the Cereblon (CRBN) E3 ligase. A panel of CRBN-recruiting, thalidomide-based degraders was unable to induce the ubiquitination or degradation of the target proteins BRD4 and CBP/p300. chemrxiv.orgnih.govscilit.com Attempts to assess these compounds in cell-based assays yielded ambiguous results, which were likely confounded by the general cytotoxicity of the compounds, making it difficult to distinguish targeted degradation from other cellular effects. acs.org
In contrast to the CRBN-based series, a different outcome was observed in non-cellular assays with PROTACs designed to engage the von Hippel-Lindau (VHL) E3 ligase. A subset of these VHL-recruiting degraders demonstrated clear, dose-dependent ubiquitination of BRD4 in a cell-free, in vitro system. nih.govacs.org This finding confirmed that these molecules could successfully form a productive ternary complex between the VHL E3 ligase and the BRD4 target protein, leading to its ubiquitination. However, CBP ubiquitination was not observed with these compounds. acs.org
Interestingly, one report from a thesis abstract described a library of 20 ISOX-DUAL based degraders tested in HeLa cells, where one compound (4.68) was found to cause a reduction in both BRD4 and CBP levels, with 75% and 73% of the proteins remaining, respectively. figshare.com This particular finding appears to be an exception to the broader studies, which found the CRBN-based degraders to be inactive. chemrxiv.orgnih.govacs.org
The following table summarizes the activity of representative ISOX-DUAL-based degraders.
| Compound Series | E3 Ligase Recruiter | Target(s) | Activity Type | Model System | Outcome |
| 34, 35, 36 | CRBN (Thalidomide) | BRD4, CBP | Degradation | Cellular Assays | No degradation observed; results confounded by cytotoxicity chemrxiv.orgnih.govacs.org |
| 42, 43, 44, 45 | VHL | BRD4 | Ubiquitination | In Vitro (Cell-Free) | Dose-dependent ubiquitination observed nih.govacs.org |
| 42, 43, 44, 45 | VHL | CBP | Ubiquitination | In Vitro (Cell-Free) | No ubiquitination observed acs.org |
| 4.68 | Not Specified | BRD4, CBP | Degradation | HeLa Cells | 25% BRD4 and 27% CBP reduction reported figshare.com |
Challenges and Discrepancies in Degrader Activity
A primary challenge identified in the development of ISOX-DUAL-based PROTACs was the complete lack of degradation activity in the CRBN-recruiting series, despite some compounds possessing high biochemical affinity for the BRD4 target protein. nih.govacs.org For instance, degrader 34 displayed a nanomolar (65 nM) binding affinity against the first bromodomain of BRD4 (BRD4 BD1), comparable to the well-known inhibitor (+)-JQ1, yet it failed to induce protein degradation. acs.org This discrepancy was explained by a phenomenon termed "degrader collapse." chemrxiv.orgnih.govacs.org
High-resolution X-ray co-crystal structures revealed the structural basis for this inactivity. Instead of the E3 ligase ligand (thalidomide) being solvent-exposed and available to bind with CRBN, it folded back and formed an unexpected intramolecular interaction with the target protein itself. chemrxiv.orgacs.org Specifically, the thalidomide moiety was sequestered by the Trp81 residue on BRD4 BD1. chemrxiv.orgacs.org This interaction effectively prevents the PROTAC from engaging the E3 ligase, thereby making the formation of a productive ternary complex impossible and abrogating degrader activity. nih.govacs.org This "degrader collapse" represents a significant mechanism of PROTAC inactivity that may be under-reported in other systems where potent target binders fail to act as effective degraders. chemrxiv.orgnih.govacs.org
The table below highlights the discrepancy between target binding and degradation efficacy for a representative compound.
| Compound | Target | Target Binding Affinity (IC50) | Cellular Degradation Activity | Structural Observation |
| 34 | BRD4 BD1 | 65 nM | None Observed | "Degrader Collapse": Thalidomide moiety binds to Trp81 of BRD4, preventing CRBN engagement. acs.org |
| ISOX-DUAL (Parent Inhibitor) | BRD4 | 1.5 µM | Not Applicable (Inhibitor) | N/A |
Research into the inactive ISOX-DUAL PROTACs has provided insights into rational design strategies to overcome such failures.
Applications of Isox Dual As a Chemical Probe in Biological Systems
Elucidation of Bromodomain Biological Functions in Cellular Contexts
Research has demonstrated ISOX DUAL's impact on cellular responses, particularly in inflammatory contexts. In macrophages, this compound has been shown to downregulate the expression of key inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), and Interferon-beta (IFN-β). tocris.comglpbio.comrndsystems.com This highlights its utility in studying epigenetic mechanisms underlying inflammatory processes.
Beyond its direct inhibitory action on bromodomains, this compound's influence extends to broader transcriptional outcomes. As a dual inhibitor of CBP/p300 and BRD4, it impacts pathways regulated by these proteins. Pharmacological inhibition of CBP/EP300, which this compound targets, has been reported to lead to the transcriptional suppression of Interferon Regulatory Factor 4 (IRF4) and a concomitant reduction in MYC expression, demonstrating effects that cascade beyond the initial bromodomain binding. nih.gov Furthermore, studies involving ISOX-DUAL-based degraders have revealed unexpected interactions, such as a "degrader collapse" where the thalidomide (B1683933) moiety interacts with BRD4, preventing the formation of a ternary complex, which represents a complex biological effect beyond simple inhibition. nih.govresearchgate.net
Investigation of Transcriptional Regulation and Chromatin Dynamics
This compound is a valuable tool for investigating the intricate processes of transcriptional regulation and chromatin dynamics, given the central roles of CBP/p300 and BRD4 in these pathways. researchgate.nettandfonline.com
As a chemical probe for epigenetic research, this compound is instrumental in exploring transcriptional regulation. rsc.orgrsc.orgglpbio.com Its application facilitates gene expression profiling, enabling researchers to identify genes whose expression is altered upon inhibition of CBP/p300 and BRD4. For instance, microarray analysis has been employed in studies utilizing this compound to identify and refine the genes whose expression patterns are modulated by its administration in disease models. researchgate.net This capability is crucial for mapping epigenetic pathways and understanding their contributions to cellular states and disease progression.
Preclinical Research in In Vitro and In Vivo Disease Models
This compound has been employed in preclinical research to investigate its therapeutic potential in various disease contexts. Preclinical studies involve testing compounds in controlled laboratory settings (in vitro, using cell cultures) and in living organisms (in vivo, typically animal models) before human trials. anmm.org.mxnews-medical.net
A notable application of this compound in preclinical research involves its use in a mouse model of oxygen-induced retinopathy (OIR), a model that replicates retinal ischemic disease. In this in vivo model, administration of this compound was found to decrease neovascularization and reduce ischemic regions. researchgate.net Further detailed research findings from this study, utilizing microarray analysis, identified specific genes associated with angiogenesis that were upregulated in OIR mice but subsequently downregulated following treatment with this compound. These genes include Angiopoietin-2 (Angpt2), Heme Oxygenase-1 (Hmox1), Endothelin-1 (Edn1), and Serpin E1 (Serpine1), which are considered important factors in retinal ischemic diseases and are downstream of hypoxia-inducible factors. researchgate.net
Table 2: Genes Downregulated by this compound in Oxygen-Induced Retinopathy (OIR) Mouse Model
| Gene | Associated Function |
| Angpt2 | Angiogenesis |
| Hmox1 | Angiogenesis |
| Edn1 | Angiogenesis |
| Serpine1 | Angiogenesis |
This demonstrates this compound's utility in in vivo disease models to understand the molecular basis of therapeutic effects and identify potential biomarkers.
Assessment of Modulatory Effects in Cancer Cell Line Models
ISOX-DUAL has been employed to assess modulatory effects in various cancer models, leveraging its inhibitory action on CBP/p300 and BRD4, which are crucial epigenetic regulators often dysregulated in cancer.
In colorectal cancer (CRC) patient-derived xenograft (PDX) models, ISOX-DUAL has been utilized in combination therapy. Specifically, in CMS4 colorectal cancer xenografts, ISOX-DUAL was tested alongside a TGFβ inhibitor, demonstrating its application as a probe to observe tumor volume changes tmc.edubiorxiv.org.
While direct extensive data on ISOX-DUAL's standalone modulatory effects in T-cell acute lymphoblastic leukemia (T-ALL) xenograft models or bladder cancer cells as a probe are not detailed in the provided search results, its fundamental activity as a dual CBP/p300 and BRD4 inhibitor positions it as a relevant probe for these cancer types. The targets of ISOX-DUAL, BRD4 and CBP/p300, are recognized for their roles in cancer cell pathophysiology, including in T-ALL and bladder cancer researchgate.netresearchgate.netresearchgate.netnih.gov. Furthermore, ISOX-DUAL has served as a structural basis for the design of degraders targeting BRD4 and CBP/EP300, aimed at modulating c-Myc levels, an oncogene implicated in many human cancers researchgate.netresearchgate.netresearchgate.netnih.gov. This highlights ISOX-DUAL's utility as a chemical probe that informs the development of compounds with modulatory effects in these cancer contexts.
Investigation of Inflammatory Responses in Macrophage Models
ISOX-DUAL has been directly investigated for its impact on inflammatory responses, particularly in macrophage models. It has been shown to downregulate the expression of key inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), and Interferon-beta (IFN-β) in macrophages tocris.comrndsystems.com. This modulatory effect on inflammatory gene expression underscores its utility as a probe for understanding the epigenetic regulation of inflammation. Notably, this downregulation of inflammatory genes in macrophages was observed even when a selective BET bromodomain inhibitor did not produce the same effect, suggesting a distinct mechanism of action for ISOX-DUAL in this context researchgate.net.
Exploration of Potential Biological Targets and Pathways in Disease Systems
As a chemical probe, ISOX-DUAL is instrumental in exploring the roles of its direct biological targets and the pathways they influence in various disease systems.
Biological Targets: The primary biological targets of ISOX-DUAL are the bromodomains of CBP/p300 and BRD4. These proteins are histone acetyltransferases (HATs) and transcriptional co-activators that regulate gene expression by acetylating histones and non-histone proteins researchgate.net. Their dysregulation is implicated in numerous human diseases, particularly cancer researchgate.net.
Table 1: Inhibitory Potency of ISOX-DUAL
| Target | IC50 (µM) |
| CBP/p300 | 0.65 |
| BRD4 | 1.5 |
Pathways in Disease Systems:
Epigenetic and Transcriptional Regulation: ISOX-DUAL is widely recognized as a useful chemical probe for epigenetic research and for exploring transcriptional regulation due to its inhibition of CBP/p300 and BRD4 bromodomains researchgate.netrsc.orgrsc.orgresearchgate.netpatsnap.com. These bromodomains play essential roles in various cellular processes, including proliferation, differentiation, apoptosis, and immune responses researchgate.net.
Inflammatory Pathways: The downregulation of IL-6, IL-1β, and IFN-β in macrophages by ISOX-DUAL indicates its involvement in modulating inflammatory signaling pathways tocris.comrndsystems.comresearchgate.net.
Oxygen-Induced Retinopathy (OIR): In a mouse model of oxygen-induced retinopathy, ISOX-DUAL was shown to diminish ischemic areas. Microarray analysis revealed that ISOX-DUAL treatment led to the downregulation of several angiogenesis-related genes, including Angiopoietin 2 (Angpt2), Heme oxygenase 1 (Hmox1), Endothelin 1 (Edn1), and Serpin family E member 1 (Serpine1). These genes are considered downstream factors of hypoxia-inducible factors, suggesting that ISOX-DUAL modulates pathways critical for retinal ischemic diseases researchgate.net.
Computational and Theoretical Studies on Isox Dual and Analogues
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking plays a crucial role in understanding the binding modes and interactions between small molecules like ISOX-DUAL and their target proteins. For ISOX-DUAL, which targets bromodomains, structural studies have provided significant insights. X-ray crystal structures of related bromodomain ligands, including those with a similar core phenotype to ISOX-DUAL, bound to the first bromodomain of BRD4 (BRD4 BD1) and CBP bromodomains, have been instrumental in revealing key interactions. acs.orgacs.org These structures inform in silico modeling efforts, particularly in the context of designing degraders. researchgate.net
The process of designing ISOX-DUAL-based degraders, which involves linking ISOX-DUAL to an E3 ubiquitin ligase recruiting ligand, relies on understanding potential exit vectors for linker attachment. Computational protein-protein docking is employed to predict and analyze the underlying interprotein contacts within the ternary complex formed by the target protein, the degrader, and the E3 ligase. researchgate.net This computational approach helps in assessing the stability and productivity of ternary complex formation, which is critical for effective protein degradation. acs.org
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of ligands and their complexes with proteins, providing dynamic insights beyond static docking poses. While specific MD simulations directly on ISOX-DUAL were not detailed in the search results, related isoxazole (B147169) compounds and degrader design efforts frequently utilize this technique. For instance, MD simulations have been applied to isoxazole derivatives to understand their binding stability with target proteins, such as in the context of antibacterial agents or carbonic anhydrase inhibitors. nih.govresearchgate.netacu.edu.in
In the broader context of dualsteric ligands, which share conceptual similarities with bifunctional degraders like those derived from ISOX-DUAL, molecular dynamics simulations have been used to identify distinct binding topographies and understand allosteric modulation. nih.govcore.ac.uk This suggests that MD simulations would be highly relevant for investigating the conformational changes of ISOX-DUAL upon binding to CBP/p300 and BRD4, as well as for analyzing the dynamics of the ternary complexes formed by ISOX-DUAL-based degraders. Such simulations could provide critical information on the stability of these complexes and the potential for "degrader collapse," a phenomenon where the degrader fails to induce target protein degradation despite high affinity, possibly due to unfavorable ternary complex formation. acs.orgnih.govacs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Inhibitor and Degrader Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of compounds and their biological activity. This approach is valuable for optimizing the potency and selectivity of inhibitors and degraders. Although direct QSAR studies specifically on ISOX-DUAL were not found, QSAR analysis has been widely applied to other isoxazole derivatives for the optimization of various biological activities, including antiviral and anti-cancer properties. researchgate.netresearchgate.net
The development of ISOX-DUAL-based degraders inherently involves an optimization process, where structural modifications are made to the ISOX-DUAL scaffold to improve its ability to recruit E3 ligases and induce target protein degradation. researchgate.netacs.org This iterative design and testing process, often guided by structural insights and biochemical assays, aligns with the principles of SAR and QSAR, aiming to identify key structural features that contribute to desired activities (e.g., dual inhibition, ternary complex formation, and degradation efficiency).
In Silico Screening and Virtual Ligand Design for Novel Analogues
In silico screening and virtual ligand design are integral parts of modern drug discovery, enabling the identification and optimization of novel chemical entities. For bromodomain inhibitors like ISOX-DUAL, fragment-based in silico screening has been employed to discover new ligands. acs.org
The recent work on "Structure-Guided Design of ISOX-DUAL-Based Degraders" exemplifies virtual ligand design. This research systematically explored potential "exit vectors" on the ISOX-DUAL scaffold to attach E3 ligase-recruiting moieties. acs.org This involves rational design, where computational tools guide the modification of an existing ligand (ISOX-DUAL) to create new bifunctional molecules (degraders) with enhanced or novel functionalities. The process of designing and synthesizing panels of candidate degraders based on computational predictions is a direct application of virtual ligand design. acs.org
Theoretical Insights into Binding Selectivity and Allosteric Modulation
ISOX-DUAL's designation as a "dual CBP/p300 and BRD4 bromodomain inhibitor" with distinct IC50 values (0.65 μM for CBP and 1.5 μM for BRD4) inherently provides insights into its binding selectivity. tocris.commedchemexpress.comrndsystems.com The development of such dual inhibitors often involves a deliberate design strategy to achieve a specific selectivity profile across different bromodomains. rsc.org
Theoretical studies, particularly those employing computational protein-protein docking, contribute to understanding the molecular basis of binding selectivity in degraders. For ISOX-DUAL-based degraders, these studies aim to reveal the specific interprotein contacts that dictate the formation and stability of the ternary complex, which is crucial for selective degradation. researchgate.net The observation of "degrader collapse," where some ISOX-DUAL-based degraders fail to induce degradation despite high affinity, has provided critical theoretical insights. This phenomenon can be attributed to unexpected interactions between the E3 ligase recruiting ligand and the target protein, preventing productive ternary complex formation. acs.orgnih.govacs.org Such findings underscore the complexity of achieving desired selectivity and efficacy in bifunctional molecules and highlight the need for advanced theoretical models to predict and understand these intricate interactions.
Furthermore, while not directly related to ISOX-DUAL, studies on other isoxazole compounds have explored allosteric modulation. For example, "isox-6-naph," an isoxazole derivative, has been shown to bind to an allosteric site of muscarinic M2 receptors with higher affinity than the orthosteric site, demonstrating the potential for isoxazole scaffolds to engage in allosteric interactions. nih.govcore.ac.ukbiorxiv.org This broader context highlights the diverse binding mechanisms that can be theoretically investigated for isoxazole-containing compounds.
Compound Names and PubChem CIDs
Future Research Directions and Translational Perspectives
Advancements in De Novo Design of Bromodomain Probes based on ISOX-DUAL Scaffold
The ISOX-DUAL scaffold offers a robust starting point for the de novo design of new bromodomain probes, particularly those targeting BRD4 and CBP/EP300 researchgate.netacs.orgnih.gov. Structure-guided design approaches have been instrumental in identifying suitable "exit vectors" on the ISOX-DUAL molecule, specifically the phenolic ether and morpholine (B109124) groups, for the attachment of chemical linkers acs.orgnih.gov. This strategic modification allows for the rational expansion of the scaffold to create bifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs). Recent efforts have focused on optimizing the synthetic route to ISOX-DUAL, enabling access to larger quantities of precursors essential for synthesizing extensive panels of candidate degraders and probes rsc.orgresearchgate.netacs.org. This optimization enhances the feasibility of developing diverse ISOX-DUAL-based compounds with tailored specificities and improved pharmacological profiles.
Development of Multi-Targeting Epigenetic Modulators
ISOX-DUAL itself functions as a dual inhibitor of CBP/p300 and BRD4 bromodomains, inherently positioning it as a multi-targeting epigenetic modulator tocris.comrsc.orgresearchgate.netnih.govmedchemexpress.com. This dual inhibition strategy is particularly relevant for targeting oncogenic pathways, such as the c-Myc pathway, where both CBP/EP300 and BRD4 play crucial roles in transcriptional regulation acs.org. Research is exploring whether a dual degradation approach utilizing ISOX-DUAL as the protein of interest (POI) binder can offer synergistic benefits in reducing c-Myc levels compared to inhibiting or degrading these proteins individually acs.org. The rationale behind developing multi-targeting epigenetic modulators stems from the complex interplay of epigenetic marks in disease progression, suggesting that simultaneously modulating multiple targets could lead to more robust and sustained therapeutic effects.
Integration of ISOX-DUAL in Chemical Genetics and High-Throughput Screening Platforms
As a "useful chemical probe for epigenetic research," ISOX-DUAL is well-suited for integration into chemical genetics studies and high-throughput screening (HTS) platforms rsc.orgresearchgate.net. In chemical genetics, ISOX-DUAL can be employed to perturb specific bromodomain functions, allowing researchers to elucidate the cellular consequences of CBP/p300 and BRD4 inhibition or degradation. This can provide insights into gene expression patterns, protein-protein interactions, and cellular phenotypes associated with epigenetic dysregulation. While specific HTS applications solely featuring ISOX-DUAL were not detailed in the provided information, its role as a well-characterized chemical probe makes it an ideal candidate for screening campaigns aimed at identifying novel interactors, resistance mechanisms, or synergistic drug combinations. The broader context of the Structural Genomics Consortium's efforts in developing chemical probes and leveraging AI to transform early drug discovery underscores the potential for ISOX-DUAL and its derivatives in large-scale screening initiatives nih.govthesgc.org.
Exploration of Novel E3 Ligase Recruitment Strategies for Enhanced Degradation
A significant future direction involves leveraging the ISOX-DUAL scaffold for the development of targeted protein degraders, specifically PROTACs, by exploring novel E3 ligase recruitment strategies researchgate.netacs.orgnih.gov. Initial studies have shown that ISOX-DUAL-based degraders can successfully recruit E3 ligases like VHL to mediate dose-responsive ubiquitination of BRD4 acs.orgnih.gov. However, challenges such as "degrader collapse," where the E3 ligase recruiting ligand unexpectedly interacts with the target protein (e.g., thalidomide (B1683933) with Trp81 on BRD4 BD1), can abrogate degrader activity acs.orgnih.govnih.gov. Future research will focus on overcoming these limitations through structure-guided design to optimize linker chemistry and E3 ligase ligand selection, ensuring stable ternary complex formation. Furthermore, exploring dual-ligase recruitment strategies, such as simultaneously engaging CRBN and VHL, could enhance degradation efficiency and potentially mitigate resistance mechanisms, offering a promising avenue for improving the therapeutic efficacy of ISOX-DUAL-based degraders nih.govnih.gov.
Application of AI and Machine Learning in ISOX-DUAL Analogue Design and Prediction
Compound Names and PubChem CIDs
Q & A
Q. What structural features of ISOX DUAL enable its dual inhibition of BRD4 and CBP/p300 bromodomains?
this compound’s benzimidazole scaffold and 3,5-dimethylisoxazole group act as an acetylated lysine (KAc) mimic, allowing competitive binding to the acetyl-lysine recognition sites of BRD4 and CBP/p300. Structural studies (e.g., X-ray crystallography) reveal that the dimethylisoxazole moiety occupies the KAc-binding pocket, while the benzimidazole core stabilizes interactions with conserved asparagine residues in both bromodomains . Methodologically, mutagenesis assays and surface plasmon resonance (SPR) can validate binding specificity.
Q. How can researchers optimize experimental conditions for assessing this compound’s selectivity between BRD4 and CBP/p300?
Use dose-response assays (e.g., AlphaScreen or fluorescence polarization) with purified bromodomains to measure IC50 values. Include control inhibitors (e.g., JQ1 for BRD4) to benchmark selectivity. Buffer conditions (pH, ionic strength) and protein purity (>95%) are critical to avoid off-target effects .
Q. What in vitro models are most suitable for studying this compound’s transcriptional regulatory effects?
Cell lines with BRD4/CBP/p300-dependent oncogenes (e.g., MYC-amplified leukemia models) are ideal. Pair RNA-seq with chromatin immunoprecipitation (ChIP-seq) to correlate target occupancy with gene expression changes. Normalize data to housekeeping genes and include vehicle controls to account for baseline variability .
Advanced Research Questions
Q. How do computational models explain discrepancies in this compound’s reactivity and degradation pathways across experimental studies?
Density functional theory (DFT) calculations reveal that this compound’s N-O bond cleavage (leading to its active metabolite, DKN) is influenced by solvation effects and electrophilic attack mechanisms. Conflicting degradation rates in soil vs. aqueous phases can be resolved by modeling free energy barriers under varying pH and redox conditions . Molecular dynamics simulations further predict solvent accessibility of reactive sites.
Q. What strategies address contradictory potency data for this compound in cell-free vs. cellular assays?
Discrepancies often arise from differences in cellular permeability or efflux pump activity. Use orthogonal assays:
- Cell-free : Thermal shift assays (TSA) to measure target engagement.
- Cellular : NanoBRET or CETSA to monitor intracellular target occupancy. Normalize results to cytotoxicity (via MTT assays) and validate with chemical probes (e.g., CRISPR knockdown of target bromodomains) .
Q. How can researchers design studies to compare this compound’s efficacy with structurally related bromodomain inhibitors?
Employ a panel of inhibitors (e.g., I-BET762, CPI-637) in parallel dose-response experiments. Use hierarchical clustering of transcriptomic data to identify compound-specific gene signatures. Statistical analysis (ANOVA with post-hoc Tukey tests) can quantify differences in potency and pathway modulation .
Methodological Recommendations
- For structural analysis : Combine cryo-EM with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map conformational changes induced by this compound binding .
- For degradation studies : Use LC-MS/MS to quantify this compound and DKN in environmental samples, paired with radical trapping agents (e.g., TEMPO) to validate reaction mechanisms .
- For data contradiction resolution : Apply Bayesian meta-analysis to integrate heterogeneous datasets, weighting studies by sample size and methodological rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
